(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid
Description
IUPAC Nomenclature and CAS Registry (1084334-86-0)
The systematic IUPAC name for this compound is [4-([1,1'-biphenyl]-4-yl(phenyl)amino)phenyl]boronic acid , which precisely describes its molecular architecture. The name reflects the central biphenyl core substituted with a phenylamino group at the 4-position and a boronic acid moiety on the adjacent phenyl ring. The CAS registry number 1084334-86-0 uniquely identifies this compound in chemical databases, ensuring unambiguous referencing in academic and industrial contexts.
Molecular Formula (C₂₄H₂₀BNO₂) and Weight (365.23 g/mol)
The molecular formula C₂₄H₂₀BNO₂ corresponds to a molecular weight of 365.23 g/mol , as calculated from isotopic composition. This formula encapsulates:
- 24 carbon atoms across three aromatic systems,
- 20 hydrogen atoms ,
- 1 boron atom in the boronic acid group,
- 1 nitrogen atom in the tertiary amine,
- 2 oxygen atoms in the boronic acid functionality.
Table 1: Molecular Composition
| Component | Count | Role in Structure |
|---|---|---|
| Carbon | 24 | Aromatic backbone and substituents |
| Hydrogen | 20 | Saturation of carbon valency |
| Boron | 1 | Boronic acid functional group |
| Nitrogen | 1 | Tertiary aromatic amine |
| Oxygen | 2 | Hydroxyl groups in boronic acid |
Key Functional Groups: Boronic Acid, Biphenyl, and Aromatic Amine Moieties
The compound’s reactivity and electronic properties arise from three critical functional groups:
Boronic Acid (-B(OH)₂) :
Biphenyl Core :
Tertiary Aromatic Amine (N,N-Diphenylamino) :
Table 2: Functional Group Contributions
| Functional Group | Role | Key Interactions |
|---|---|---|
| Boronic acid | Cross-coupling, sensor binding | Pd(0) catalysts, diol complexes |
| Biphenyl | π-Conjugation, structural rigidity | Stacking, charge transport |
| Aromatic amine | Electron donation, solubility | Redox activity, steric effects |
Stereoelectronic Properties and Conformational Analysis
The molecule’s stereoelectronic profile is governed by:
Boron Hybridization :
The boron atom in the boronic acid group adopts sp² hybridization , with an empty p-orbital perpendicular to the aromatic plane. This configuration facilitates Lewis acid behavior, enabling coordination with nucleophiles.Conformational Flexibility :
- The biphenyl system adopts a non-planar conformation to minimize steric clashes between ortho-hydrogens. Computational studies on analogous biphenylboronic acids suggest dihedral angles of ~87.9° between the two phenyl rings.
- The boronic acid group exhibits syn–anti isomerism in its hydroxyl orientations, with the anti conformation stabilized by intramolecular hydrogen bonding.
Electronic Effects :
Figure 1: Conformational Analysis
Boronic Acid
|
B(OH)₂
/ \
O O
Syn–anti isomerism in the boronic acid group.
Table 3: Key Stereoelectronic Parameters
Properties
IUPAC Name |
[4-(N-(4-phenylphenyl)anilino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BNO2/c27-25(28)21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOYDHJVGOATFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- 4-bromoaniline or 4-aminophenylboronic acid derivatives
- 4-biphenylboronic acid or 4-bromobiphenyl
- Phenylboronic acid or phenyl halides
- Palladium catalysts (e.g., Pd(PPh3)4)
- Base (e.g., potassium carbonate, cesium carbonate)
- Solvents such as tetrahydrofuran (THF), ethanol, or dimethylformamide (DMF)
- Boron reagents for borylation (e.g., bis(pinacolato)diboron)
Synthetic Route
Formation of the Biphenyl-Phenylamino Intermediate:
- A Buchwald-Hartwig amination or Suzuki coupling is performed between a 4-bromoaniline derivative and a biphenyl boronic acid or halide.
- Typical conditions involve Pd-catalyst, base, and heating under inert atmosphere.
- This step yields the intermediate 4-([1,1'-biphenyl]-4-yl(phenyl)amino)benzene.
Borylation to Introduce Boronic Acid Group:
- The intermediate is then subjected to a Miyaura borylation reaction, commonly using bis(pinacolato)diboron in the presence of Pd catalyst and base.
- This reaction installs the boronic acid moiety at the para-position of the phenyl ring.
- The resulting product is converted to the free boronic acid form by hydrolysis or acidic workup.
-
- The crude product is purified by recrystallization or chromatography.
- Characterization is performed by NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.
Research Findings and Optimization
- Catalyst Efficiency: Pd(PPh3)4 is commonly used, but alternative catalysts such as Pd(dppf)Cl2 have been reported to improve yields and reduce reaction times.
- Solvent Effects: Polar aprotic solvents like DMF or THF enhance solubility and reaction kinetics.
- Base Selection: Potassium carbonate is effective, but cesium carbonate can provide higher conversion rates.
- Temperature and Time: Typical borylation reactions are conducted at 80–100°C for 12–24 hours.
- Purity: High purity (>95%) is achievable with careful control of reaction conditions and purification steps.
Data Table: Typical Preparation Parameters
| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Buchwald-Hartwig amination | Pd(PPh3)4, K2CO3, THF, inert atmosphere | 80 | 12 | 75–85 | Requires dry, oxygen-free conditions |
| Miyaura borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, K2CO3 | 90 | 16 | 70–80 | Hydrolysis post-reaction to free acid |
| Purification | Recrystallization or silica gel chromatography | Room temp | Variable | — | Confirmed by NMR, MS, IR |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group in this compound enables its widespread use in palladium-catalyzed Suzuki-Miyaura cross-coupling , forming biaryl structures essential for advanced materials and bioactive molecules.
Key Reaction Parameters
Mechanistic Insights :
-
Transmetalation : The boronic acid reacts with Pd⁰ or Ni⁰ catalysts, transferring the aryl group to the metal center.
-
Reductive Elimination : Forms a C–C bond between the arylboronic acid and the electrophilic partner (e.g., aryl halides or esters) .
Applications :
-
Synthesis of quinoline-appended biaryls (e.g., anticancer agents targeting breast cancer protein 3ERT) .
-
Production of fluorinated aminobiphenyl derivatives for optoelectronic materials .
Oxidation and Reduction Reactions
The boronic acid group undergoes selective transformations under controlled conditions:
Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄).
-
Product : Phenol derivatives via hydroxylation of the boronic acid group.
Reduction
-
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Product : Borane intermediates or deoxygenated aromatic systems.
Example :
Electrophilic Substitution Reactions
The electron-rich biphenylamino moiety directs electrophilic aromatic substitution :
| Reaction Type | Reagents | Position | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to –NH– | Nitro-substituted derivatives | 60–75 | |
| Halogenation | Br₂/FeBr₃ | Meta to boron | Brominated analogs | 55–70 |
Limitations : Steric hindrance from the biphenyl group reduces reactivity at ortho positions.
Functionalization via Boron Masking
The boronic acid group is temporarily protected to enable sequential reactions:
Protection Methods
| Protecting Group | Reagent | Stability | Deprotection Condition |
|---|---|---|---|
| Pinacol ester | Pinacol | Acid-sensitive | Acidic hydrolysis |
| Trifluoroborate | KHF₂ | Aqueous-compatible | Pd-catalyzed cleavage |
Application : Facilitates multi-step syntheses without boron interference .
Stability and Side Reactions
-
Protic Solvents : Rapid hydrolysis in water or alcohols, requiring inert conditions .
-
Self-Coupling : Competing homocoupling observed with excess base or prolonged heating .
Mitigation Strategies :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that boronic acids can play a significant role in the development of anticancer agents. Specifically, (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid has been studied for its potential to inhibit proteasome activity, which is crucial in cancer cell survival. By disrupting the proteasome's function, this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Enzyme Inhibition
This compound has shown promise in inhibiting certain enzymes that are implicated in disease processes. For instance, boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes involved in metabolic pathways. This property could be leveraged to develop therapeutic agents targeting specific diseases .
Materials Science
Organic Electronics
In the field of organic electronics, this compound is being explored as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport and enhance light emission makes it suitable for use in these applications. Studies have shown that incorporating boronic acids into polymer matrices can improve the performance of electronic devices significantly .
Polymer Chemistry
The compound can also be utilized in polymer chemistry for the development of new materials with tailored properties. For example, by incorporating boronic acid functionalities into polymer backbones, researchers can create materials with enhanced thermal stability and mechanical strength. These materials can find applications in coatings, adhesives, and composites .
Organic Synthesis
Cross-Coupling Reactions
this compound is particularly useful in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are valuable in pharmaceuticals and agrochemicals. The efficiency of this reaction can be enhanced by optimizing reaction conditions such as temperature and catalyst choice .
Case Studies
Mechanism of Action
The mechanism of action of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active molecules. The compound’s aromatic structure also allows for π-π interactions with aromatic residues in proteins, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related boronic acids with variations in substituents, aromatic systems, and functional groups:
Table 1: Key Structural and Physical Properties
2.3. Solubility and Stability
- In contrast, alkoxy-substituted derivatives (e.g., (4-(hexyloxy)phenyl)boronic acid) exhibit improved solubility in ethanol and dichloromethane .
- Chloro- and fluoro-substituted analogs show higher thermal stability (melting points >240°C) due to stronger intermolecular interactions , though data for the target compound’s melting point are unavailable.
Organic Electronics
The compound’s extended π-conjugation and electron-donating amino group make it a candidate for:
- OLED Emitters : Similar triphenylamine-boronic acid hybrids are used in aggregation-induced emission (AIE) materials .
- Organic Photovoltaics (OPVs) : Derivatives with branched alkoxy chains (e.g., tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate) demonstrate improved film morphology and device efficiency .
Biological Activity
(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid, with the CAS number 1084334-86-0, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound's structure includes a biphenyl moiety, which is known to influence its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 365.23 g/mol .
Antitumor Activity
Recent studies have indicated that boronic acids can exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting various cancer cell lines. In particular, the compound has been evaluated for its inhibitory effects on key signaling pathways involved in cancer progression.
Case Study: Inhibition of Cancer Cell Lines
A comparative analysis of related compounds revealed that certain derivatives displayed IC50 values in the low micromolar range against several cancer types. For example:
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| Compound A | Ovarian Cancer | 25.9 |
| Compound B | Breast Cancer | 15.1 |
| Compound C | Prostate Cancer | 28.7 |
These findings suggest that modifications to the biphenyl structure could enhance the compound's selectivity and potency against specific cancer cell lines .
The biological activity of this compound may be attributed to its ability to inhibit proteasome activity and modulate signaling pathways such as PI3K/Akt and MAPK pathways. These pathways are crucial for cell proliferation and survival, making them attractive targets for cancer therapy.
Inhibition Studies
In vitro studies have shown that this compound can inhibit the growth of tumor cells by inducing apoptosis and preventing cell cycle progression. The mechanism involves the disruption of protein homeostasis within cancer cells, leading to increased levels of pro-apoptotic factors .
Antibacterial Properties
In addition to its antitumor activity, boronic acids have also been investigated for their antibacterial properties. The ability of this compound to inhibit bacterial DNA gyrase has been noted in related studies. This inhibition is crucial as it interferes with bacterial DNA replication and transcription.
Efficacy Against Specific Bacteria
The compound has shown effectiveness against various strains:
| Bacterial Strain | Inhibition Concentration (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.012 |
| Enterococcus faecalis | 0.008 |
| Streptococcus pyogenes | 0.015 |
These results indicate a strong potential for developing new antibacterial agents based on this class of compounds .
Q & A
"(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic Acid"
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed. First, prepare the biphenylamine core via Ullmann coupling or Buchwald-Hartwig amination between 4-bromobiphenyl and aniline derivatives. Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.8–8.2 ppm), amine NH (δ ~5.5 ppm, broad), and boronic acid OH (δ ~9 ppm, broad). ¹¹B NMR typically exhibits a peak at δ ~30 ppm for boronic acids .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺. For example, a calculated m/z of 385.18 (C₂₄H₂₁BNO₂) should match experimental data .
- Elemental Analysis : Ensure <0.3% deviation from theoretical C, H, N, and B values .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its reactivity and supramolecular interactions?
- Crystallographic Insights : Similar biphenylboronic acids exhibit planar biphenyl systems with boronic acid groups tilted ~24°–35° relative to the aromatic plane, as seen in related structures . Hydrogen bonding between boronic acid OH and adjacent amide/amine groups (if present) forms R₂²(8) motifs, stabilizing layered or sheet-like architectures .
- Reactivity Implications : The tilted boronic acid group may sterically hinder Suzuki-Miyaura coupling; optimizing reaction conditions (e.g., using Pd(OAc)₂ with SPhos ligand) enhances cross-coupling efficiency .
Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling with this boronic acid?
- Optimization :
- Protection of Boronic Acid : Use pinacol ester protection (Bpin) to prevent protodeboronation. Deprotection with aqueous HCl post-coupling yields the final product .
- Catalyst Selection : Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C minimizes homocoupling. Additives like K₂CO₃ improve turnover .
- Kinetic Monitoring : Track reaction progress via TLC (Rf shift from 0.2 to 0.6 in hexane/EtOAc 4:1) to halt at >85% conversion .
Q. How do electronic effects of the biphenylamine moiety influence the acidity of the boronic acid group?
- Experimental Analysis :
- pH Titration : The biphenylamine’s electron-donating effect reduces boronic acid acidity (pKa ~8.5–9.0 vs. ~7.0 for phenylboronic acid). Measure via UV-Vis titration in buffered solutions (pH 6–10) .
- DFT Calculations : Compare HOMO-LUMO gaps of the boronic acid with/without the biphenylamine group to quantify electronic modulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
